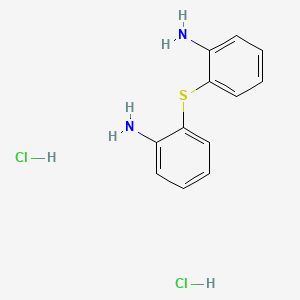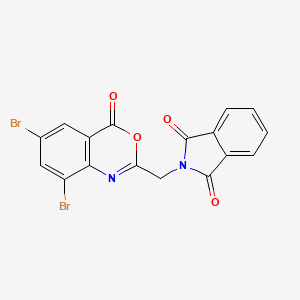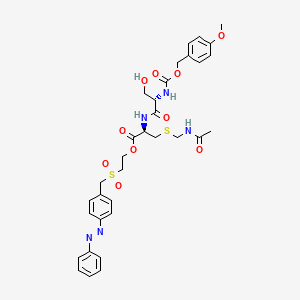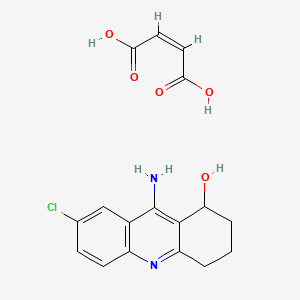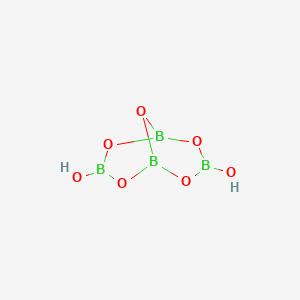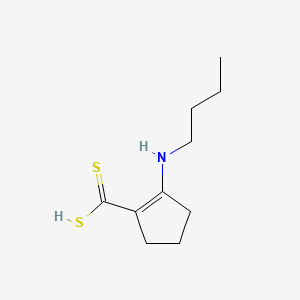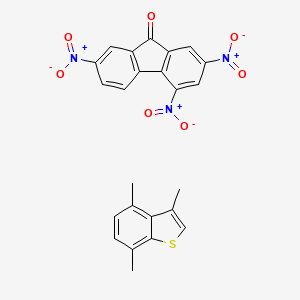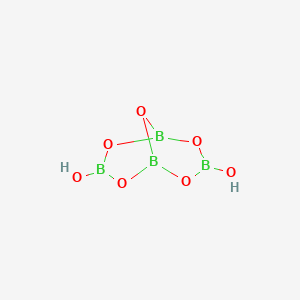
Tetraboric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}₃ \rightarrow \text{H₂B₄O₇} + 5 \text{H₂O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced through the controlled dehydration of boric acid. This process involves heating boric acid at specific temperatures to achieve the desired dehydration level .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraboric acid undergoes several types of chemical reactions, including:
Dehydration: Further heating of this compound can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: When dissolved in water, this compound reverts to boric acid.
Common Reagents and Conditions
Dehydration: Heating at temperatures above 170°C.
Hydrolysis: Dissolution in water.
Major Products Formed
Dehydration: Boron trioxide (B₂O₃).
Hydrolysis: Boric acid (B(OH)₃).
Applications De Recherche Scientifique
Tetraboric acid has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism by which tetraboric acid exerts its effects involves its ability to form complex structures with other molecules. This property is due to the presence of multiple boron-oxygen bonds, which can interact with various molecular targets . The pathways involved in these interactions are primarily related to the formation of borate complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Orthoboric acid (B(OH)₃): A common form of boric acid that dehydrates to form tetraboric acid.
Metaboric acid (HBO₂): Another form of boric acid that can further dehydrate to form this compound.
Uniqueness
This compound is unique in its ability to form the tetraborate anion [B₄O₇]²⁻, which is not present in other forms of boric acid . This property makes it particularly useful in various industrial and research applications .
Propriétés
Numéro CAS |
1048955-82-3 |
|---|---|
Formule moléculaire |
B4H2O7 |
Poids moléculaire |
157.3 g/mol |
Nom IUPAC |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
Clé InChI |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
SMILES canonique |
B1(OB2OB(OB(O1)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


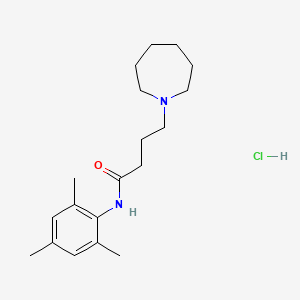
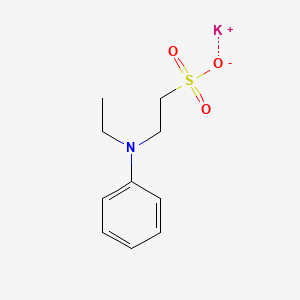
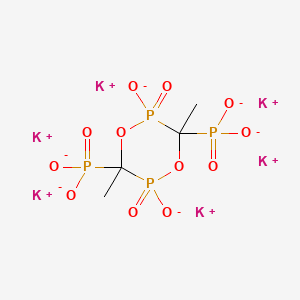
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
